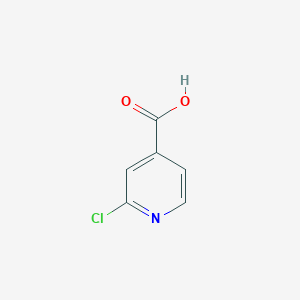

2-Chloroisonicotinic acid

概要

説明

Synthesis Analysis

The synthesis of 2-Chloronicotinic acid, a compound related to 2-Chloroisonicotinic acid, has been achieved through various methods. One approach involves the oxidation, chlorination, and hydrolysis of 3-cyanopyridine, yielding a total yield of 77.2% and a purity of 99.5% (Wei Xiao-lei, 2010). Another method achieved a total yield of 75.1% starting from the same compound (Shi Wei-bing, 2009). Additionally, a rapid synthetic method for 2-morpholinonicotinic acid, a derivative, has been established, yielding a total of 93% (Bingbing Zhao et al., 2017).

科学的研究の応用

4. Results or Outcomes The use of 2-Chloroisonicotinic acid as a plant immunity inducer has shown promise as an alternative to conventional pesticides. By stimulating or priming the plant’s endogenous immunity, it helps plants combat pathogenic invasions without the negative impacts associated with conventional pesticides, such as toxicity to crops, beneficial microorganisms, and humans, as well as the development of pesticide-resistant pathogen strains .

2. Bioprocess and Biosystems Engineering 2-Chloroisonicotinic acid is used in the hydroxylation of 2-chloroisonicotinonitrile . This process is facilitated by nitrilases, specifically ES-NIT-102, which was found to be the best nitrilase for this biotransformation . The nitrilase is immobilized as cross-linked enzyme aggregates (nitrilase–CLEAs) by fractional precipitation with iso-propanol, and cross-linked with glutaraldehyde . The nitrilase–CLEAs showed good conversion, product formation, and recovery for hydroxylation . The recovered product was confirmed by HPLC, FTIR, LC–MS, and 1H NMR, and displayed >99% purity .

1. Pharmaceutical Ingredient 2-Chloroisonicotinic acid is a vital pharmaceutical ingredient due to its unique anti-inflammatory property . It acts as a primary derivative in the synthesis of active drug intermediates, such as Homocamptothecin derivative and anticancer agent Diflomotecan , (phenylmorpholinyl)pyrimidinones , trans-N-[1-(2-fluorophenyl)-3-pyrazolyl]-3-oxospiro-[6-azaisobenzofuran-1(3H),10-cyclohexane]-40-carboxamide , and 11-oxo-11H-pyrido[2,1-b]quinazoline-7-carboxylic acid , as well as some monocomposite films .

Safety And Hazards

2-Chloroisonicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

将来の方向性

特性

IUPAC Name |

2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCOHSRHFCHCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284985 | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroisonicotinic acid | |

CAS RN |

6313-54-8 | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 40139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6313-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)

![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)

![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)